

# Application Notes: Utilizing ENPP-1-IN-14 to Study and Inhibit Cancer Metastasis

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## Compound of Interest

Compound Name: *Enpp-1-IN-14*

Cat. No.: *B12409671*

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Audience: Researchers, scientists, and drug development professionals.

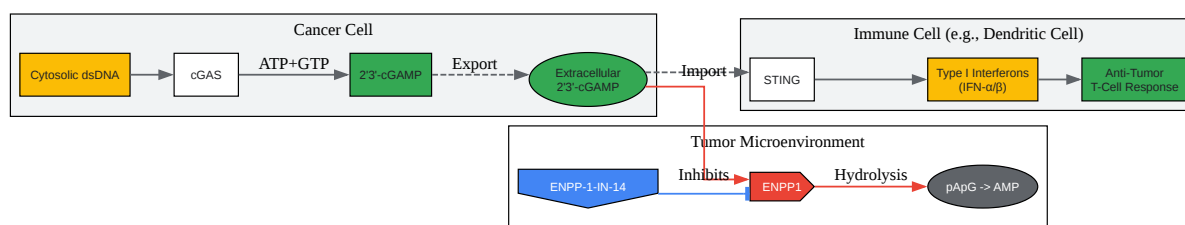
Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane enzyme that has emerged as a critical regulator of anti-tumor immunity and a key driver of cancer progression and metastasis.<sup>[1][2]</sup> High expression of ENPP1 is correlated with poor prognosis and increased metastatic disease in various cancers, including breast, lung, and prostate cancer.<sup>[1][2][3]</sup> ENPP1's primary pro-tumorigenic function involves the hydrolysis of the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.<sup>[1][4]</sup> By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity, creating an immunologically "cold" tumor microenvironment that facilitates immune evasion and dissemination.<sup>[1][5][6]</sup>

**ENPP-1-IN-14** is a potent and specific small-molecule inhibitor of ENPP1.<sup>[7][8]</sup> These application notes provide a comprehensive overview of how **ENPP-1-IN-14** can be utilized as a research tool to investigate the mechanisms of metastasis and to evaluate a promising therapeutic strategy for inhibiting it.

## Mechanism of Action: How ENPP1 Inhibition Counters Metastasis

ENPP1 promotes metastasis through several interconnected mechanisms. By inhibiting ENPP1, **ENPP-1-IN-14** reverses these effects.

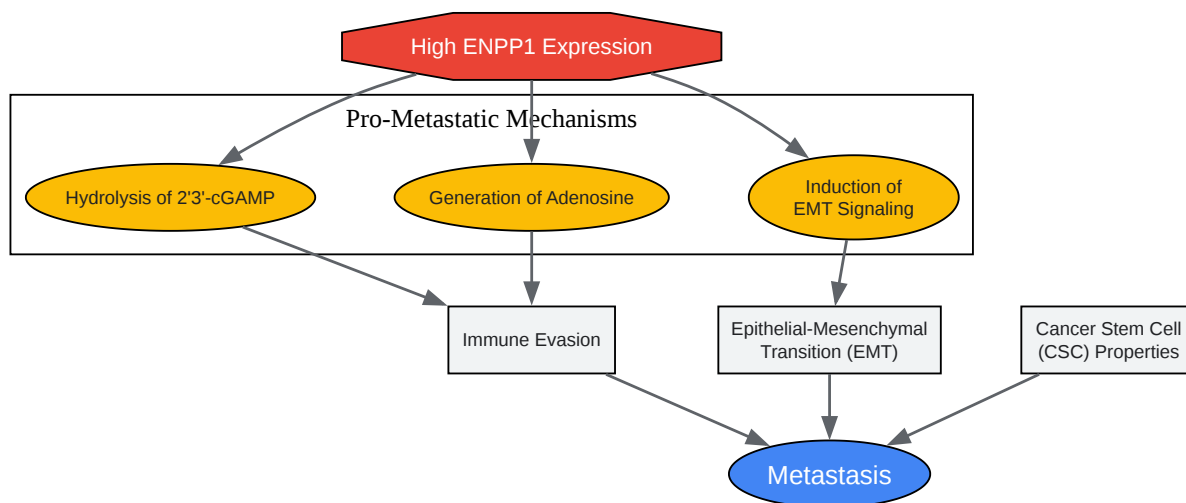
- **Reactivation of the cGAMP-STING Pathway:** Chromosomally unstable tumor cells often leak DNA into the cytosol, which is detected by the enzyme cGAS, leading to the production of cGAMP.[6] While cGAMP can activate the STING pathway to trigger a robust anti-tumor Type I Interferon response, cancer cells evade this by exporting cGAMP, where it is degraded by ENPP1 on the cell surface.[4] **ENPP-1-IN-14** blocks this degradation, increasing the local concentration of cGAMP, which can then be taken up by immune cells in the tumor microenvironment (TME) to activate STING signaling.[2][4] This turns a "cold," immune-suppressed tumor into a "hot," immune-infiltrated one, making it susceptible to immune-mediated clearance and preventing metastatic seeding.[1][5]



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**Caption:** ENPP1 inhibition restores STING signaling.

- **Modulation of the Adenosine Pathway and EMT:** Beyond cGAMP, ENPP1 can hydrolyze ATP to generate AMP, a precursor for the immunosuppressive molecule adenosine.[9] Adenosine in the TME can promote cancer cell migration.[10] Furthermore, ENPP1 activity has been linked to the induction of Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties.[3] Inhibition of ENPP1 can therefore reduce adenosine-mediated immunosuppression and reverse EMT phenotypes.[3]



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**Caption:** Multifaceted pro-metastatic roles of ENPP1.

## Quantitative Data and In Vivo Efficacy

The potency of **ENPP-1-IN-14** and other representative ENPP1 inhibitors has been characterized both biochemically and in cell-based assays. In vivo studies have demonstrated that ENPP1 inhibition leads to significant anti-tumor and anti-metastatic effects.

Table 1: Potency of Selected ENPP1 Inhibitors

Inhibitor	IC <sub>50</sub> Value	Assay Type	Reference(s)
ENPP-1-IN-14	32.38 nM	Recombinant Human ENPP1	[7][8][11]
Enpp-1-IN-20	0.09 nM	Cell-free	[12]
Enpp-1-IN-20	8.8 nM	Cell-based	[12]
AVA-NP-695	14 ± 2 nM	Enzymatic Assay	[3]

| STF-1623 | 1.4 nM | Native ENPP1 [\[\[13\]](#) |

Table 2: Summary of Preclinical In Vivo Studies

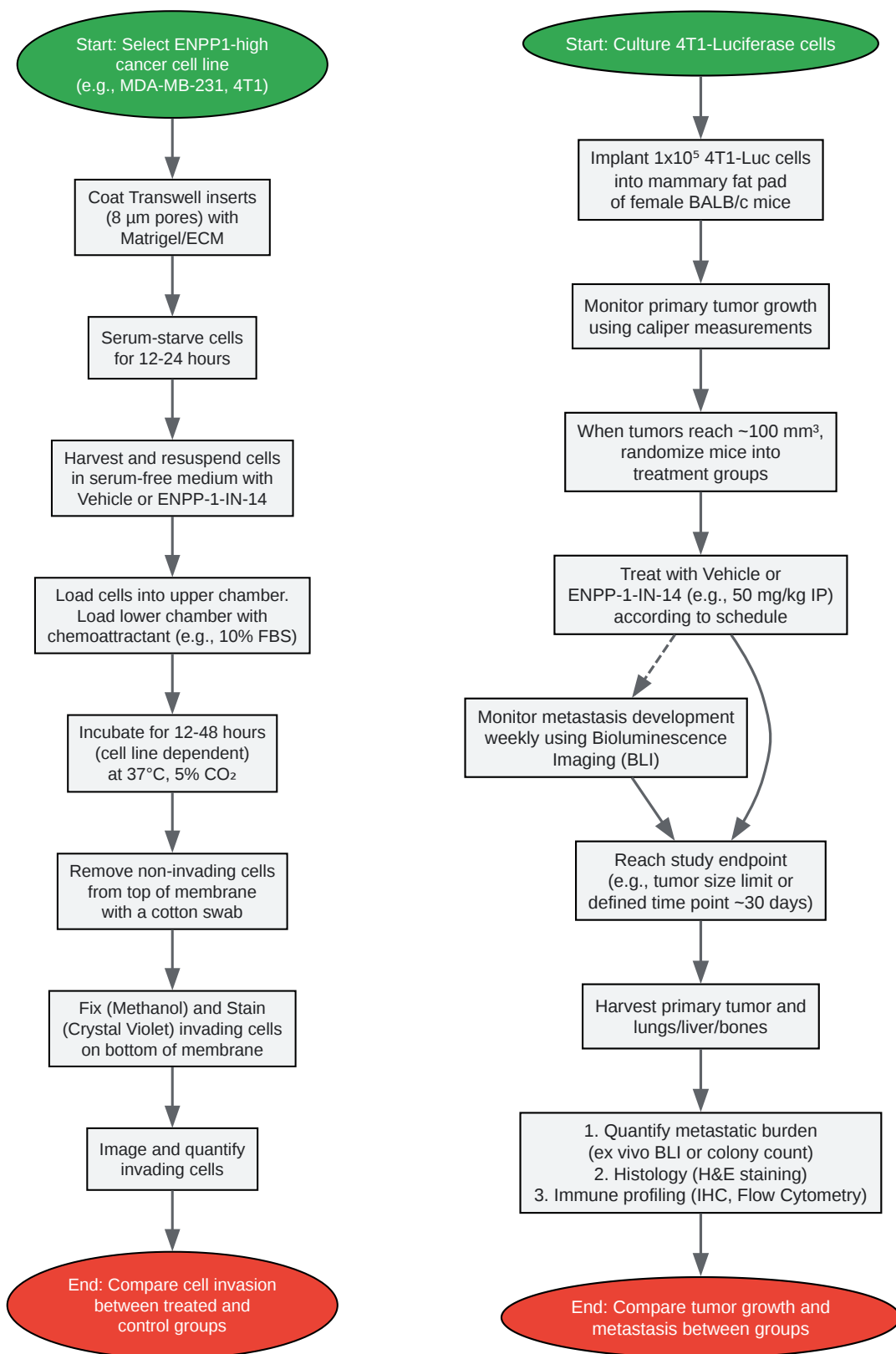
Cancer Model	Approach	Key Findings	Reference(s)
Breast Cancer (4T1)	ENPP1 Knockout / Catalytic Inactivation	Slowed primary tumor growth; Abolished metastasis.	<a href="#">[1]</a> <a href="#">[6]</a>
Breast Cancer (4T1)	ENPP1 inhibitor (AVA-NP-695)	Superior tumor growth inhibition; Reduced lung metastasis.	<a href="#">[3]</a>
Colon Cancer (MC38, CT26)	ENPP1 inhibitor (STF-1623)	Slowed primary tumor growth; Synergized with anti-PD-L1.	<a href="#">[4]</a>
Breast, Pancreatic, Colon, Brain Cancers	ENPP1 inhibitor (STF-1623)	Suppressed tumor growth and metastases; Induced durable anti-tumor immunity.	<a href="#">[4]</a> <a href="#">[14]</a>

| Generic Tumor Model | **ENPP-1-IN-14** (50 mg/kg, IP, BID) | Significantly inhibited tumor growth. [\[\[7\]](#) |

## Experimental Protocols

Here we provide detailed protocols for assessing the impact of **ENPP-1-IN-14** on cancer cell invasion in vitro and metastasis in vivo.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.



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